molecular formula C10H15Cl2NO B1432159 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1609403-37-3

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride

Cat. No. B1432159
M. Wt: 236.13 g/mol
InChI Key: LCMJIIYOMSCHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride is a chemical compound with the CAS Number: 1609403-37-3. It has a molecular weight of 236.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-5-2-1-4-9 (10)8-12-6-3-7-13;/h1-2,4-5,12-13H,3,6-8H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

In addition, benzamide compounds, which have a similar structure to the compound you asked for, have been widely used in various fields, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow the safety guidelines outlined in the SDS.

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-5-2-1-4-9(10)8-12-6-3-7-13;/h1-2,4-5,12-13H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJIIYOMSCHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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